2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(1H-indol-3-yl)ethanone
Description
The compound “2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(1H-indol-3-yl)ethanone” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also includes a 3,4-dimethoxyphenyl group, which is a derivative of phenol with two methoxy functional groups at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Attached to this indole group at the 3rd position is an ethanone group. Also, there is a 3,4-dimethoxyphenyl group attached to the nitrogen atom of the ethanone group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, 2-(3,4-Dimethoxyphenyl)ethanol, a related compound, is a solid with a melting point of 46-49 °C and a boiling point of 172-174 °C/17 mmHg .Future Directions
The future research directions for this compound could involve further exploration of its biological activity, given the known activities of similar compounds. For example, compounds with similar structures have been studied for their potential as HIV-1 inhibitors , and this compound could be explored in a similar context. Additionally, the compound could be studied for its potential applications in other areas, such as materials science or catalysis, given the versatility of the indole group .
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(1H-indol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-19-8-7-14(11-20(19)25-2)9-10-21-13-18(23)16-12-22-17-6-4-3-5-15(16)17/h3-8,11-12,21-22H,9-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIVJHOMWGNXCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(=O)C2=CNC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395913 | |
Record name | STK367825 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113369-28-1 | |
Record name | STK367825 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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